6-(3,3-Dimethyl-2-oxobutyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione
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Overview
Description
6-(3,3-Dimethyl-2-oxobutyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound with a unique structure that includes a purine-imidazole fused ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,3-Dimethyl-2-oxobutyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. One common approach is to start with the appropriate purine derivative and introduce the 3,3-dimethyl-2-oxobutyl group through a series of alkylation and oxidation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and oxidizing agents like potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and the use of catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(3,3-Dimethyl-2-oxobutyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
6-(3,3-Dimethyl-2-oxobutyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biochemical studies, particularly in the investigation of enzyme mechanisms and protein interactions.
Medicine: The compound has potential therapeutic applications, including as an antiviral or anticancer agent, due to its ability to interact with biological targets.
Industry: It can be used in the development of advanced materials, such as polymers and nanomaterials, with specific properties.
Mechanism of Action
The mechanism of action of 6-(3,3-Dimethyl-2-oxobutyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its use, whether in therapeutic applications or as a research tool.
Comparison with Similar Compounds
Similar Compounds
- 6-Cyclopentyl-2-(3,3-dimethyl-2-oxobutyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
- 2-(3,3-Dimethyl-2-oxobutyl)isoindoline-1,3-dione
Uniqueness
6-(3,3-Dimethyl-2-oxobutyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione is unique due to its specific substitution pattern and the presence of both purine and imidazole rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-(3,3-dimethyl-2-oxobutyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3/c1-9-10(2)22-12-13(19(6)16(25)20(7)14(12)24)18-15(22)21(9)8-11(23)17(3,4)5/h8H2,1-7H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHXKIRAQJZEGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CC(=O)C(C)(C)C)N(C(=O)N(C3=O)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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